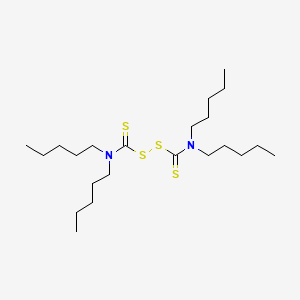
Tetrapentylthioperoxydicarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapentylthioperoxydicarbamic acid is a chemical compound with the molecular formula C22H44N2S4 It is known for its unique structure, which includes two thiocarbamoyl groups connected by a persulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrapentylthioperoxydicarbamic acid can be synthesized through the reaction of pentylamine with carbon disulfide, followed by oxidation with hydrogen peroxide. The reaction typically proceeds under mild conditions, with the formation of the persulfide linkage being a key step. The overall reaction can be summarized as follows:
-
Formation of Pentylthiocarbamate
2 C5H11NH2+CS2→C5H11NHCS2NH2C5H11
-
Oxidation to this compound
2 C5H11NHCS2NH2C5H11+H2O2→C5H11NHCS2SSC2NH2C5H11+2 H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tetrapentylthioperoxydicarbamic acid undergoes various chemical reactions, including:
Oxidation: The persulfide linkage can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the persulfide linkage can yield thiols.
Substitution: The thiocarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocarbamates.
Scientific Research Applications
Tetrapentylthioperoxydicarbamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.
Mechanism of Action
The mechanism of action of tetrapentylthioperoxydicarbamic acid involves its interaction with thiol groups in proteins and enzymes. The persulfide linkage can form disulfide bonds with cysteine residues, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- Tetramethylthioperoxydicarbamic acid
- Tetraethylthioperoxydicarbamic acid
- Tetrabutylthioperoxydicarbamic acid
Uniqueness
Tetrapentylthioperoxydicarbamic acid is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological molecules. Compared to its shorter-chain analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications.
Properties
CAS No. |
5721-31-3 |
|---|---|
Molecular Formula |
C22H44N2S4 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
dipentylcarbamothioylsulfanyl N,N-dipentylcarbamodithioate |
InChI |
InChI=1S/C22H44N2S4/c1-5-9-13-17-23(18-14-10-6-2)21(25)27-28-22(26)24(19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3 |
InChI Key |
HDKVJYLPNIUCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=S)SSC(=S)N(CCCCC)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


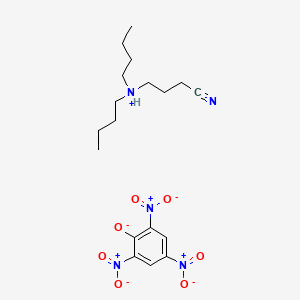

![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)
![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)

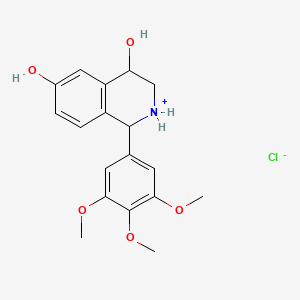
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)
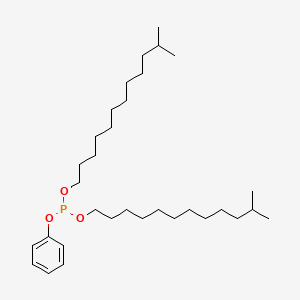

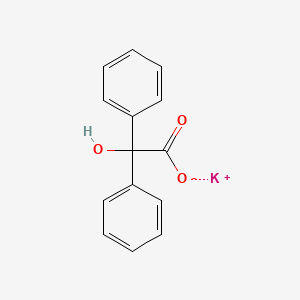
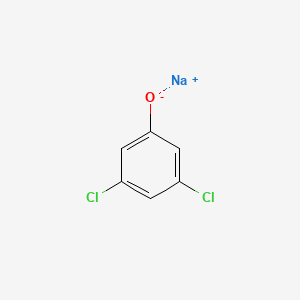
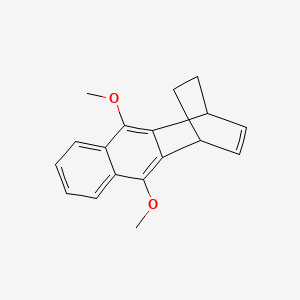
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
